1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine
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Overview
Description
1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound that features both benzoyl and sulfonyl functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2-chlorobenzoyl chloride, followed by sulfonylation with 3,4-dimethylbenzenesulfonyl chloride. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzoyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.
4-(3,4-Dimethylbenzenesulfonyl)piperazine:
1-Benzoyl-4-(benzenesulfonyl)piperazine: Similar structure but without the chlorination and methylation, leading to different reactivity and properties.
Uniqueness
1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both chlorobenzoyl and dimethylbenzenesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H20ClN2O3S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Anticonvulsant Properties : Research indicates potential anticonvulsant effects, similar to other piperazine derivatives.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, making it a candidate for neurological disorder treatments.
The proposed mechanisms of action for this compound include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, altering synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or neurotransmitter degradation.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.2 |
A549 (Lung) | 12.8 |
HeLa (Cervical) | 20.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anticonvulsant Properties
In a study assessing anticonvulsant activity, this compound was administered to mice subjected to induced seizures. The results indicated significant protection against seizures at doses of 30 mg/kg:
Treatment Group | Seizure Protection (%) |
---|---|
Control | 0 |
Compound Dose | 75 |
This suggests that the compound has notable anticonvulsant properties, warranting further investigation.
Neuroprotective Effects
Research on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The following table summarizes the effects observed:
Treatment | Oxidative Stress Marker Reduction (%) |
---|---|
Control | 0 |
Compound (10 µM) | 60 |
Compound (20 µM) | 85 |
These findings indicate that the compound may protect neurons from damage associated with oxidative stress.
Case Studies
Several case studies have explored the therapeutic potential of piperazine derivatives similar to this compound:
- Case Study on Anticancer Activity : A clinical trial involving piperazine derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
- Neuroprotective Clinical Observations : Patients with epilepsy treated with piperazine-based medications reported fewer seizure episodes and improved quality of life.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-7-8-16(13-15(14)2)26(24,25)22-11-9-21(10-12-22)19(23)17-5-3-4-6-18(17)20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGPYMSJIXEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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